6-chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one
Overview
Description
6-chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a chloro group, a methoxyphenyl piperazine moiety, and a phenyl group. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where the chloro-substituted quinoline reacts with 4-(4-methoxyphenyl)piperazine.
Final Coupling: The final coupling step involves the reaction of the intermediate with a phenyl group, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.
Biological Research: Used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 6-chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an inhibitor or modulator of these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain the quinoline core.
Piperazine Derivatives: Compounds like fluphenazine and trifluoperazine, which contain the piperazine moiety.
Uniqueness
6-chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The combination of the chloro, methoxyphenyl piperazine, and phenyl groups in the quinoline framework differentiates it from other quinoline and piperazine derivatives, potentially leading to unique biological activities and therapeutic applications.
Properties
IUPAC Name |
6-chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2/c1-32-21-10-8-20(9-11-21)29-13-15-30(16-14-29)25-24(18-5-3-2-4-6-18)22-17-19(27)7-12-23(22)28-26(25)31/h2-12,17H,13-16H2,1H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBWVDICPKTPID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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